4-Chloro-2-ethyl-2-methylbutanal
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Overview
Description
4-Chloro-2-ethyl-2-methylbutanal is an organic compound belonging to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom, an ethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-2-methylbutanal can be achieved through several methods. One common approach involves the chlorination of 2-ethyl-2-methylbutanal using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethyl-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-2-ethyl-2-methylbutanoic acid.
Reduction: 4-Chloro-2-ethyl-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-ethyl-2-methylbutanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-2-methylbutanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylbutanal: Similar structure but lacks the ethyl group.
2-Ethyl-2-methylbutanal: Similar structure but lacks the chlorine atom.
4-Chloro-2-ethylbutanal: Similar structure but lacks the methyl group.
Uniqueness
4-Chloro-2-ethyl-2-methylbutanal is unique due to the presence of both chlorine and ethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13ClO |
---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
4-chloro-2-ethyl-2-methylbutanal |
InChI |
InChI=1S/C7H13ClO/c1-3-7(2,6-9)4-5-8/h6H,3-5H2,1-2H3 |
InChI Key |
AUSGLSMGQDOJTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCl)C=O |
Origin of Product |
United States |
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